molecular formula C10H9NO3 B167758 Methyl 2-(cyanomethoxy)benzoate CAS No. 1641-00-5

Methyl 2-(cyanomethoxy)benzoate

Cat. No.: B167758
CAS No.: 1641-00-5
M. Wt: 191.18 g/mol
InChI Key: GMWTWTDYLCCEKF-UHFFFAOYSA-N
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Description

Methyl 2-(cyanomethoxy)benzoate is an organic compound with the chemical formula C10H9NO3. It is a colorless to pale yellow liquid with a fruity odor and is commonly used in the fragrance industry.

Preparation Methods

The preparation of methyl 2-(cyanomethoxy)benzoate can be achieved through various synthetic routes. One method involves the treatment of 3-chloromethyl benzoate with ethanol to synthesize 3-aldehyde methyl benzoate, which is then reacted with hydroxylamine acid solution and sodium hydroxide to obtain the intermediate product. The intermediate product is then dehydrated to yield this compound . Another method involves the treatment of methyl 2-(2-cyanoacetamido) benzoate with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine .

Chemical Reactions Analysis

Methyl 2-(cyanomethoxy)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include piperidine, ethanol, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 2-(2-oxoindol-3-ylidene) malononitrile yields spiro[indoline-3,4-pyridine] derivatives .

Scientific Research Applications

Methyl 2-(cyanomethoxy)benzoate has several scientific research applications. It is used in the synthesis of various biologically active compounds and heterocyclic moieties . In the fragrance industry, it is used for its fruity odor. Additionally, it is part of a collection of unique chemicals used in early discovery research, particularly in the fields of life science, material science, and chemical synthesis .

Mechanism of Action

The mechanism of action of methyl 2-(cyanomethoxy)benzoate involves its interaction with specific molecular targets and pathways. For example, its reaction with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine leads to the formation of spiro[indoline-3,4-pyridine] derivatives . These reactions highlight the compound’s ability to participate in complex chemical transformations, making it valuable in synthetic chemistry.

Comparison with Similar Compounds

Methyl 2-(cyanomethoxy)benzoate can be compared with other similar compounds such as methyl 3-(cyanomethyl)benzoate and methyl anthranilate. While all these compounds share similar structural features, this compound is unique due to its specific synthetic routes and the types of reactions it undergoes . Its use in the fragrance industry and early discovery research further distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl 2-(cyanomethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWTWTDYLCCEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365060
Record name methyl 2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-00-5
Record name methyl 2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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